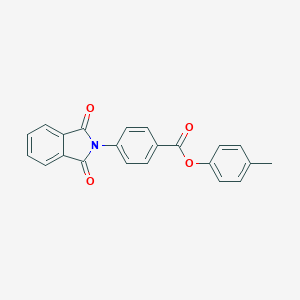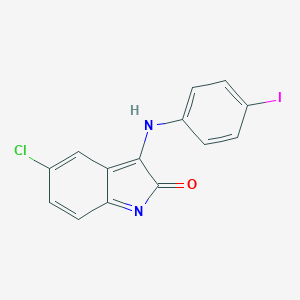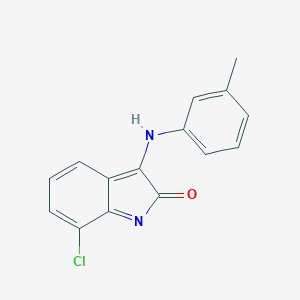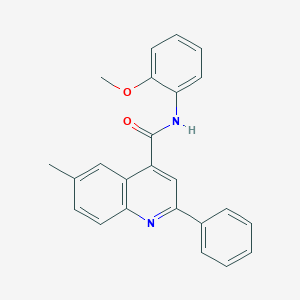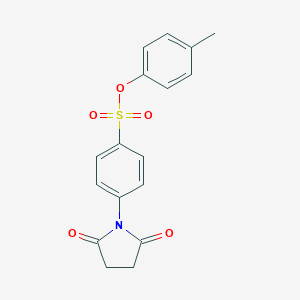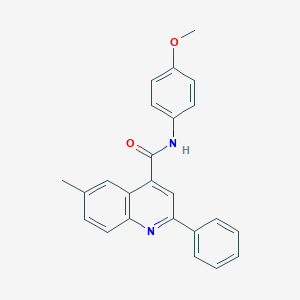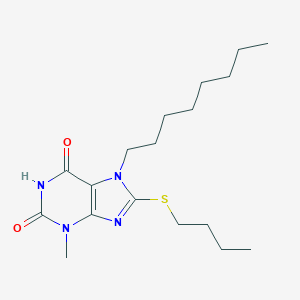
8-(butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
8-(butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been shown to exhibit potent inhibitory activity against several enzymes, including xanthine oxidase, which is involved in the production of uric acid in the body. This makes it a potential candidate for the treatment of gout and other related conditions.
Wirkmechanismus
The mechanism of action of 8-(butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and uric acid. By inhibiting this enzyme, the production of uric acid is reduced, which can help to alleviate the symptoms of gout and other related conditions.
Biochemical and Physiological Effects:
In addition to its inhibitory activity against xanthine oxidase, this compound has also been shown to exhibit antioxidant activity, which can help to protect against oxidative stress and related conditions. It has also been shown to exhibit anti-inflammatory activity, which can help to alleviate the symptoms of inflammation and related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-(butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is its potent inhibitory activity against xanthine oxidase, which makes it a potential candidate for the treatment of gout and related conditions. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 8-(butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione. One potential direction is the development of more efficient synthesis methods that can improve the yield of the final product. Another potential direction is the study of its potential applications in other fields, such as biochemistry and pharmaceuticals. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a therapeutic agent for the treatment of various diseases and conditions.
Synthesemethoden
The synthesis of 8-(butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 8-bromo-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione with butyl mercaptan under appropriate reaction conditions. The reaction is typically carried out in the presence of a suitable catalyst and solvent, with the yield of the final product being dependent on the reaction conditions used.
Eigenschaften
IUPAC Name |
8-butylsulfanyl-3-methyl-7-octylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2S/c1-4-6-8-9-10-11-12-22-14-15(19-18(22)25-13-7-5-2)21(3)17(24)20-16(14)23/h4-13H2,1-3H3,(H,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANNRPCYFRQNRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCCCC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B402187.png)
![N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]benzohydrazide](/img/structure/B402189.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B402190.png)
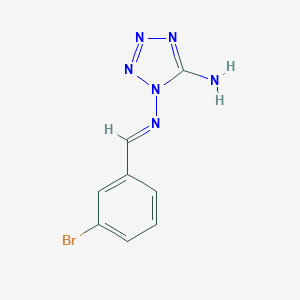
![2-oxo-N-(1-phenylethyl)-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B402193.png)
![2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402196.png)

![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B402199.png)
